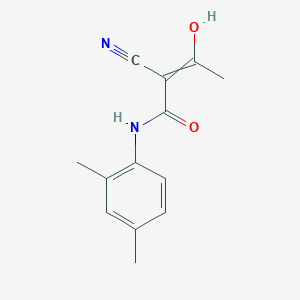
2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide is an organic compound with a complex structure that includes a cyano group, a dimethylphenyl group, and a hydroxybutenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide typically involves the condensation of 2-cyanoacetamides with substituted anilines. One common method involves dissolving 2-cyano-N-(substituted phenyl)-3,3-bis(methylthio)acrylamide in isopropyl alcohol (IPA) and adding different substituted anilines. The reaction mixture is then refluxed until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-(2,4-dimethylphenyl)acetamide
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- 2-Cyano-N-(2,4-dimethylphenyl)-3-pyridin-3-ylpropanamide
Uniqueness
2-Cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide is unique due to its specific structural features, such as the hydroxybutenamide moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62004-19-7 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
2-cyano-N-(2,4-dimethylphenyl)-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C13H14N2O2/c1-8-4-5-12(9(2)6-8)15-13(17)11(7-14)10(3)16/h4-6,16H,1-3H3,(H,15,17) |
InChI Key |
VUFLMGBUEHTSTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















